molecular formula C9H16N2S B11759366 (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

Cat. No.: B11759366
M. Wt: 184.30 g/mol
InChI Key: LMYQAGLOKDCFMQ-RKDXNWHRSA-N
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Description

Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- is a chiral compound with the molecular formula C9H16N2S It is known for its unique structural features, which include an isothiocyanate group attached to a cyclohexane ring substituted with N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with thiophosgene in the presence of a base to form the isothiocyanate derivative. The reaction conditions typically include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: 0°C to room temperature

    Base: Triethylamine or pyridine

The reaction proceeds via the formation of an intermediate isocyanate, which then reacts with the thiophosgene to yield the desired isothiocyanate product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the isothiocyanate group can yield amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols; conditions include room temperature to mild heating.

    Oxidation: Reagents like hydrogen peroxide, peracids; conditions include room temperature to mild heating.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride; conditions include low to moderate temperatures.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution with amines.

    Thiocarbamate Derivatives: Formed from nucleophilic substitution with alcohols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amine Derivatives: Formed from reduction reactions.

Scientific Research Applications

Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: Employed in studies involving enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The molecular targets include amino acid residues such as lysine, cysteine, and histidine, which contain nucleophilic side chains. The pathways involved in these reactions are typically those associated with enzyme inhibition or protein cross-linking.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1S,2S)-: The enantiomer of the (1R,2R)- compound, with similar chemical properties but different biological activities.

    Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2S)-: A diastereomer with distinct stereochemistry and potentially different reactivity.

    Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1S,2R)-: Another diastereomer with unique stereochemical features.

Uniqueness

Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The (1R,2R)- configuration may confer distinct advantages in terms of selectivity and potency in medicinal applications compared to its enantiomers and diastereomers.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

InChI

InChI=1S/C9H16N2S/c1-11(2)9-6-4-3-5-8(9)10-7-12/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1

InChI Key

LMYQAGLOKDCFMQ-RKDXNWHRSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N=C=S

Canonical SMILES

CN(C)C1CCCCC1N=C=S

Origin of Product

United States

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